molecular formula C14H21N3O B1387813 4-amino-N-(2-piperidinoethyl)benzenecarboxamide CAS No. 51-08-1

4-amino-N-(2-piperidinoethyl)benzenecarboxamide

Cat. No.: B1387813
CAS No.: 51-08-1
M. Wt: 247.34 g/mol
InChI Key: CXNIVSBILMGSCQ-UHFFFAOYSA-N
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Description

4-Amino-N-(2-piperidinoethyl)benzenecarboxamide is a small organic molecule characterized by a benzamide core substituted with an amino group at the para position and a 2-piperidinoethyl side chain. The compound’s structure combines a planar aromatic ring with a flexible piperidine-containing alkyl chain, enabling diverse interactions with biological targets.

Properties

IUPAC Name

4-amino-N-(2-piperidin-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNIVSBILMGSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653216
Record name 4-Amino-N-[2-(piperidin-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-08-1
Record name 4-Amino-N-[2-(1-piperidinyl)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-[2-(piperidin-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide typically involves the reaction of 4-aminobenzoic acid with 2-(piperidino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-piperidinoethyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Pharmaceutical Research

Lead Compound for Drug Development
This compound serves as a lead structure for developing new antimicrobial agents and central nervous system (CNS)-active drugs. Its structural features allow for modifications that can enhance its pharmacological properties. For instance, studies have indicated that derivatives of this compound exhibit significant binding affinities with various biological targets, which may lead to the discovery of novel therapeutics .

Mechanism of Action Studies
Research has focused on understanding the mechanisms through which this compound interacts with biological systems. Interaction studies have revealed its potential to modulate the activity of specific enzymes and receptors, influencing various biochemical pathways. These insights are crucial for designing compounds with improved efficacy and reduced side effects .

Proteomics

Role in Proteomics Research
In proteomics, this compound is utilized as a chemical probe to study protein interactions and functions. The ability to selectively bind to proteins allows researchers to investigate the role of specific proteins in cellular processes. Techniques such as affinity chromatography and mass spectrometry are often employed alongside this compound to elucidate protein networks and interactions .

Case Studies
A notable application involved using this compound in studies assessing protein-ligand interactions. Researchers reported enhanced understanding of protein conformational changes upon ligand binding, which is essential for drug design .

Microbiology

Antibacterial Studies
The compound has been synthesized for use in antibacterial research, demonstrating effectiveness against various bacterial strains. Its mechanism appears to involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Experimental Data
In laboratory settings, this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents (Benzene/Amide Chain) Molecular Formula Molecular Weight Key Features/Activity Reference
4-Amino-N-(1-phenylethyl)benzamide Amino, phenylethyl chain C15H16N2O 240.30 Anticonvulsant activity in rodent models
4-Nitro-N-(2-piperidin-1-ylethyl)benzamide Nitro, piperidinoethyl chain C14H19N3O3 277.32 Electron-withdrawing nitro group; higher reactivity
4-Chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide Chloro (benzene/piperidine) C18H18Cl2N2O 349.25 Increased lipophilicity; potential enhanced membrane permeability
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Chloro, ethylpiperazine chain C13H17ClN4O 292.75 Piperazine ring (chair conformation); intermediate in organic synthesis
4-Methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide Methyl (benzene/amide chain) C18H20N2O3 312.37 Electron-donating methyl groups; improved metabolic stability

Pharmacological and Physicochemical Comparisons

  • Anticonvulsant Activity: 4-Amino-N-(1-phenylethyl)benzamide () demonstrated anticonvulsant efficacy, attributed to the phenylethyl group’s hydrophobic interactions with CNS targets. In contrast, the piperidinoethyl chain in the target compound may enhance blood-brain barrier penetration due to piperidine’s basicity and solubility properties .
  • This could influence binding kinetics in biological systems .
  • Lipophilicity and Bioavailability: The chlorinated analog () exhibits higher molecular weight (349.25) and lipophilicity due to chlorine atoms, which may improve membrane permeability but raise toxicity concerns. The target compound’s amino group likely enhances aqueous solubility, balancing bioavailability .
  • Conformational Stability : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () adopts a chair conformation in its piperazine ring, which optimizes steric interactions. The target compound’s piperidine ring (a six-membered saturated ring with one nitrogen) may exhibit similar conformational stability, though piperazine’s dual nitrogen atoms could alter hydrogen-bonding capacity .

Research Findings and Implications

  • Anticonvulsant Potential: Structural parallels between the target compound and 4-amino-N-(1-phenylethyl)benzamide suggest possible CNS activity, though empirical validation is needed .
  • Toxicity Considerations: Chlorinated analogs () may face metabolic challenges due to halogenated byproducts, whereas the target compound’s amino group could facilitate safer excretion pathways .
  • Drug Design Insights: Piperidine/piperazine moieties enhance target engagement in neurological disorders, as seen in commercial drugs. The target compound’s balance of solubility (amino group) and lipophilicity (piperidine) positions it as a promising scaffold for further optimization .

Biological Activity

4-Amino-N-(2-piperidinoethyl)benzenecarboxamide, also known as CAS 51-08-1, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biochemical properties, mechanisms of action, and its effects on various biological systems, supported by data tables and case studies.

  • Molecular Formula : C14H21N3O
  • Molecular Weight : 247.34 g/mol

The primary mechanism by which this compound exerts its biological effects is through its interaction with various enzymes and receptors.

  • Enzyme Inhibition : This compound acts as an inhibitor of serine proteases, such as trypsin and thrombin, by binding to their active sites. This interaction prevents substrate access and subsequent catalysis, which is crucial for studying enzyme kinetics and developing therapeutic agents for protease-related diseases .
  • Cell Signaling Modulation : The compound influences cell signaling pathways by modulating gene expression and cellular metabolism. It can inhibit proteases involved in signaling, leading to altered signal transduction and metabolic processes.

3.1 Anticancer Activity

Recent studies have explored the potential of this compound in cancer treatment:

  • In Vitro Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, it demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating significant anti-proliferative activity .
  • Mechanisms of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell growth and survival pathways .

3.2 Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties:

  • CNS Activity : Piperidine derivatives are known for their high binding affinity to amyloid proteins, which are implicated in neurodegenerative disorders like Alzheimer's disease. The hybridization of piperidine with other pharmacophores may enhance neuroprotective effects .

4. Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study AEvaluate anticancer propertiesIC50 of 11.3 μM against HepG2; significant apoptosis induction
Study BAssess neuroprotective potentialDemonstrated high binding affinity to amyloid proteins; potential for Alzheimer's treatment
Study CInvestigate protease inhibitionEffective inhibition of trypsin and thrombin; alters cellular signaling pathways

5. Dosage and Toxicity

The effects of this compound vary with dosage:

  • Low Doses : At lower concentrations, the compound effectively inhibits target proteases without significant toxicity.
  • High Doses : Higher concentrations may lead to hepatotoxicity and nephrotoxicity, underscoring the need for careful dosage optimization in therapeutic applications.

6. Conclusion

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration. Its ability to inhibit specific enzymes and modulate cell signaling pathways presents opportunities for developing novel therapeutic agents, particularly in oncology and neuroprotection.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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